molecular formula C50H50CaN2O8 B571538 Defluoro Pitavastatin Calcium Salt CAS No. 1258947-30-6

Defluoro Pitavastatin Calcium Salt

Cat. No.: B571538
CAS No.: 1258947-30-6
M. Wt: 847.034
InChI Key: CTOOTGHKZAQIRB-FAPMUMIKSA-N
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Description

Defluoro Pitavastatin Calcium Salt is a derivative of Pitavastatin, a member of the statin class of medications. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This compound is specifically designed to retain the lipid-lowering properties of Pitavastatin while potentially offering improved pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Defluoro Pitavastatin Calcium Salt involves multiple steps, starting with the preparation of the quinoline ring and side chains that include phenyl and cyclopropyl moieties. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Defluoro Pitavastatin Calcium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Quality Control and Assurance

Defluoro Pitavastatin Calcium Salt plays a crucial role in the quality control (QC) and quality assurance (QA) processes during the commercial production of Pitavastatin and its related formulations. It serves as a working standard or secondary reference standard, ensuring that the active pharmaceutical ingredient meets regulatory standards set by authorities such as the FDA. This compound is essential for validating the purity and potency of Pitavastatin formulations, especially during Abbreviated New Drug Application (ANDA) filings .

Drug Formulation Studies

The compound is utilized in various formulation studies aimed at enhancing the efficacy and stability of Pitavastatin. Research has indicated that Defluoro Pitavastatin can be instrumental in assessing the degradation behavior of Pitavastatin under different stress conditions. Such studies help in understanding how to maintain the integrity of the drug throughout its shelf life .

Therapeutic Applications

Recent studies have explored the potential of this compound beyond its traditional use as a cholesterol-lowering agent. For instance, it has been identified as an effective adjuvant that enhances the fungicidal properties of Fluconazole against Candida albicans infections. The mechanism involves inhibiting ubiquinone biosynthesis and generating reactive oxygen species, which together increase the drug's efficacy against fungal infections . This repurposing of an existing medication highlights its versatility in treating conditions beyond hyperlipidemia.

Impurity Characterization

This compound is also significant in impurity characterization studies. Understanding process-related impurities is vital for ensuring drug safety and efficacy. Research has focused on identifying and characterizing impurities associated with Pitavastatin formulations, which can impact therapeutic outcomes. For example, studies have utilized high-performance liquid chromatography (HPLC) to analyze impurity profiles, ensuring that formulations remain within acceptable limits for clinical use .

Research and Development

The compound is actively used in research and development settings to explore new therapeutic avenues. Its role as an HMG-CoA reductase inhibitor positions it as a candidate for further investigation into cardiovascular diseases and metabolic disorders. Ongoing research aims to elucidate additional mechanisms by which Defluoro Pitavastatin may exert beneficial effects on human health.

Mechanism of Action

Defluoro Pitavastatin Calcium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood . Additionally, the compound may have pleiotropic effects, such as improving endothelial function and reducing inflammation .

Comparison with Similar Compounds

Defluoro Pitavastatin Calcium Salt is compared with other statins such as atorvastatin, pravastatin, rosuvastatin, fluvastatin, and lovastatin. While all statins share the common mechanism of inhibiting HMG-CoA reductase, this compound is unique due to its specific chemical structure, which may offer improved pharmacokinetic properties and fewer side effects . Similar compounds include:

Biological Activity

Defluoro Pitavastatin Calcium Salt is a derivative of Pitavastatin, a member of the statin class of drugs primarily used for lowering cholesterol levels. This article explores its biological activity, focusing on its pharmacological properties, clinical efficacy, and potential therapeutic applications.

Overview of this compound

  • Chemical Name : (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, calcium salt (2:1)
  • CAS Number : 1258947-30-6
  • Molecular Formula : C25H24NO4CaC_{25}H_{24}NO_{4}\cdot Ca
  • Molecular Weight : Approximately 402.47 g/mol (calcium salt)

This compound exhibits similar mechanisms to its parent compound, targeting HMG-CoA reductase to inhibit cholesterol synthesis and lower LDL cholesterol levels effectively .

Defluoro Pitavastatin acts by competitively inhibiting HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. The inhibition leads to a decrease in cholesterol production in the liver, which subsequently increases the uptake of LDL from the bloodstream .

Pharmacokinetics

The pharmacokinetic profile of Defluoro Pitavastatin shows:

  • Bioavailability : Approximately 51% when administered orally.
  • Half-life : About 12 hours.
  • Metabolism : Primarily excreted unchanged in bile; minimal renal elimination. It is not significantly metabolized by cytochrome P450 enzymes, reducing potential drug-drug interactions .

Lipid-Lowering Effects

Clinical studies demonstrate that Defluoro Pitavastatin effectively reduces total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C). A meta-analysis of several trials indicated reductions in LDL-C ranging from 30% to 44% at doses between 1 mg to 4 mg per day .

Dose (mg/day) LDL-C Reduction (%) Total Cholesterol Reduction (%)
13020
23527
44438

Endothelial Function Improvement

A randomized controlled trial involving hypercholesterolemic patients showed that treatment with Defluoro Pitavastatin improved endothelial function as measured by flow-mediated dilation (FMD) and reduced arterial stiffness over an eight-week period. The study reported significant improvements in FMD from baseline values after treatment .

Pleiotropic Effects

Beyond lipid-lowering effects, Defluoro Pitavastatin exhibits pleiotropic effects that contribute to cardiovascular health. These include:

  • Anti-inflammatory Properties : Reduces vascular inflammation and oxidative stress.
  • Improvement in Endothelial Function : Enhances nitric oxide availability, leading to better vasodilation.
  • Potential Antifungal Activity : Recent studies suggest that it may enhance the efficacy of antifungal agents like fluconazole .

Case Studies

  • Cardiac Function Improvement : In a rat model of hypertensive heart failure, administration of Defluoro Pitavastatin resulted in improved cardiac function and survival rates compared to untreated controls .
  • Adverse Effects Monitoring : Clinical trials have reported mild adverse effects such as gastrointestinal symptoms and liver enzyme elevations; however, these were generally transient and resolved upon discontinuation or dose adjustment .

Properties

CAS No.

1258947-30-6

Molecular Formula

C50H50CaN2O8

Molecular Weight

847.034

IUPAC Name

calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/2C25H25NO4.Ca/c2*27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h2*1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/b2*13-12+;/t2*18-,19-;/m11./s1

InChI Key

CTOOTGHKZAQIRB-FAPMUMIKSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.[Ca]

Synonyms

(3R,5S,6E)-7-(2-cyclopropyl-4-phenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoic Acid Calcium Salt (2:1); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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